(R)-Esmolol Acid

Description

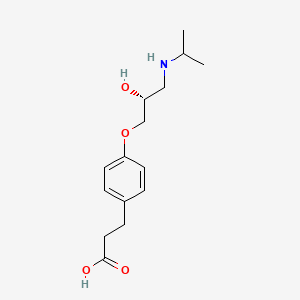

Structure

3D Structure

Propriétés

IUPAC Name |

3-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4/c1-11(2)16-9-13(17)10-20-14-6-3-12(4-7-14)5-8-15(18)19/h3-4,6-7,11,13,16-17H,5,8-10H2,1-2H3,(H,18,19)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSCWPMGTDPATI-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@H](COC1=CC=C(C=C1)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Enantioselective Preparation of R Esmolol Acid

Chemo-Enzymatic Synthesis Approaches for Enantiopure Esmolol (B25661) Derivatives and Precursors.

Chemo-enzymatic synthesis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing enantiopure compounds. researchgate.net This approach harnesses the high selectivity of enzymes for specific stereoisomers, often under mild reaction conditions, thereby reducing by-product formation and environmental impact. mdpi.comresearchgate.net In the context of esmolol synthesis, chemo-enzymatic routes typically involve the enzymatic kinetic resolution of a racemic intermediate, such as methyl 3-(4-(3-chloro-2-hydroxypropoxy)phenyl)propanoate. core.ac.uk

Enzymatic kinetic resolution is a widely employed strategy for separating enantiomers from a racemic mixture. nih.gov This technique relies on the ability of a chiral catalyst, in this case, a lipase (B570770), to selectively catalyze the transformation of one enantiomer at a much faster rate than the other. Lipases are particularly favored due to their broad substrate specificity, high stability in organic solvents, and commercial availability. researchgate.net

For the synthesis of esmolol precursors, lipases such as those from Pseudomonas cepacia (PCL), Candida rugosa (CRL), and Candida antarctica lipase B (CALB) have demonstrated significant utility. core.ac.uk These enzymes are typically used to catalyze the transesterification of a racemic alcohol intermediate with an acyl donor, such as vinyl acetate (B1210297). researchgate.net This process results in the formation of an ester from one enantiomer, while the other enantiomer remains as an unreacted alcohol, allowing for their subsequent separation. core.ac.uk Notably, PCL and CRL have been shown to exhibit complementary enantioselectivity in the transesterification of the racemic chlorohydrin precursor of esmolol, affording either the (R)-alcohol and (S)-acetate or the (S)-alcohol and (R)-acetate, respectively. core.ac.ukresearchgate.net This "enzymatic switch" provides a versatile tool for accessing either enantiomer of the drug. researchgate.net CALB, in particular, has been effectively used in the kinetic resolution of the racemic chlorohydrin, methyl 3-(4-(3-chloro-2-hydroxypropoxy)phenyl)propanoate, to produce the desired (R)-chlorohydrin with high enantiomeric excess. mdpi.com

The efficiency and selectivity of enzymatic kinetic resolution are highly dependent on various reaction parameters. Optimization of these factors is crucial for achieving high conversion rates and enantiomeric excess. core.ac.uk Key parameters that are often fine-tuned include the choice of solvent, enzyme and substrate concentrations, acyl donor, and reaction time. nih.govnih.gov

The reaction medium can significantly influence both the reaction rate and the enantioselectivity of the lipase. Solvents like toluene (B28343) and cyclohexane (B81311) have been identified as optimal for resolutions catalyzed by PCL and CRL, respectively, in the synthesis of esmolol intermediates. For instance, in a PCL-catalyzed resolution in toluene, maximum conversion (50%) and an enantiomeric excess of the substrate of 97% were achieved after 36 hours. The concentration of the enzyme and substrate must also be carefully balanced to ensure efficient catalysis without leading to inhibition or mass transfer limitations.

| Reaction Medium | Time (h) | Conversion (%) | Substrate ee (%) | Enantiomeric Ratio (E) |

|---|---|---|---|---|

| Toluene | 36 | 50 | 97 | 277 |

| Toluene | 48 | >50 | - | 100 |

| Cyclohexane | - | - | - | - |

Data derived from a study on PCL-catalyzed transesterification with vinyl acetate. The enantiomeric ratio decreased after 36 hours, indicating a potential loss of selectivity over extended reaction times.

Achieving high enantioselectivity, often expressed as the enantiomeric ratio (E-value), is a primary goal in kinetic resolution. A high E-value signifies a large difference in the reaction rates between the two enantiomers, leading to a high enantiomeric excess (ee) of both the product and the unreacted substrate at approximately 50% conversion. tudelft.nltudelft.nl

In the chemo-enzymatic synthesis of esmolol precursors, E-values well over 100 have been reported, indicating excellent enantioselectivity. mdpi.com For example, the kinetic resolution of methyl 3-(4-(3-chloro-2-hydroxypropoxy)phenyl)propanoate catalyzed by CALB yielded the (R)-chlorohydrin with 97-99% ee and the corresponding (S)-ester with 87% ee. mdpi.com Similarly, the use of lipase from Pseudomonas cepacia has been reported to yield the (R)-chlorohydrin in 98% ee. mdpi.com The choice of lipase is critical, as different enzymes can exhibit varying degrees of selectivity towards the same substrate. core.ac.uk For instance, CALB has a known enantioselectivity for similar compounds, which allows for the predictable determination of the absolute configuration of the products. mdpi.com

| Lipase | Acyl Donor | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Candida antarctica lipase B (CALB) | Vinyl butanoate | (R)-chlorohydrin | 97-99% | mdpi.com |

| Pseudomonas cepacia lipase (PCL) | Vinyl acetate | (R)-chlorohydrin | 98% | mdpi.com |

| Pseudomonas cepacia lipase (PCL) | Vinyl acetate | (S)-acetate | - | core.ac.uk |

| Candida rugosa lipase (CRL) | Vinyl acetate | (R)-acetate | - | core.ac.uk |

The successful synthesis of a target molecule often requires multiple chemical transformations. Integrating a biocatalytic step within a multi-step synthesis scheme can offer significant advantages, particularly for establishing a key chiral center early in the sequence. mdpi.comnih.gov In the synthesis of (S)-esmolol, a four-step chemo-enzymatic route has been developed where the key step is the CALB-catalyzed kinetic resolution of the racemic chlorohydrin intermediate. mdpi.com

Enzymatic Kinetic Resolution Strategies Utilizing Lipases (e.g., PCL, CRL, Candida antarctica lipase-B)[6][7][10][11][12].

Chemical Synthesis Routes to (R)-Esmolol Acid and its Precursors.

While chemo-enzymatic methods offer an elegant approach to chirality, purely chemical synthesis routes remain a cornerstone of pharmaceutical production. These methods often rely on the use of pre-existing chiral molecules, known as chiral building blocks, to introduce the desired stereochemistry into the target molecule.

A common and direct strategy for the asymmetric synthesis of esmolol precursors involves the use of commercially available chiral building blocks. mdpi.com (R)-epichlorohydrin is a versatile and widely used C3 chiral synthon in the synthesis of various β-blockers. google.comgoogle.com The synthesis typically starts with the reaction of methyl 3-(4-hydroxyphenyl)propanoate with (R)-epichlorohydrin. mdpi.com This reaction, however, can sometimes result in a lower enantiomeric excess in the final product compared to chemo-enzymatic routes. For example, one reported synthesis of (S)-esmolol using (R)-epichlorohydrin as the starting material yielded the final product with only 93% ee. mdpi.com

The reaction of the phenolic starting material with epichlorohydrin (B41342) can lead to the formation of both the desired epoxide and the corresponding chlorohydrin. mdpi.com The ratio of these products can be influenced by the choice of base and reaction conditions. Subsequent ring-opening of the chiral epoxide intermediate with a suitable nucleophile, followed by further chemical modifications, leads to the target this compound precursor. core.ac.uk This approach offers a more direct chemical pathway to the enantiopure intermediate, bypassing the need for a resolution step.

Stereoselective Transformations and Control of Chirality

The cornerstone of producing enantiomerically pure (R)-Esmolol lies in the precise control of its chiral center. A predominant strategy involves stereoselective transformations, particularly enzymatic kinetic resolution of a racemic intermediate. researchgate.net This approach leverages the stereospecificity of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.

A key intermediate in several synthetic routes is the racemic chlorohydrin, (RS)-methyl 3-(4-(3-chloro-2-hydroxypropoxy)phenyl)propanoate. mdpi.com Through enzymatic kinetic resolution, this racemic alcohol can be resolved to yield the enantio-pure (R)- and (S)-intermediates. researchgate.net Lipases are commonly employed for this purpose, demonstrating complementary enantioselectivity. For instance, lipases from Candida antarctica (Lipase B) and Pseudomonas cepacia (PCL) have been effectively used in the transesterification of the racemic alcohol with an acyl donor like vinyl acetate. core.ac.uk

One lipase may preferentially acylate the (S)-alcohol, leaving the desired (R)-alcohol unreacted, while another lipase might selectively acylate the (R)-alcohol. This enzymatic "switch" provides a versatile method for accessing either enantiomer of the drug. core.ac.uk The (R)-alcohol, once separated, can then be converted to (S)-esmolol, while the corresponding (S)-alcohol is a precursor for (R)-esmolol. This chemo-enzymatic approach has proven effective, yielding high enantiomeric excess (ee). researchgate.netcore.ac.uk

Another strategy for controlling chirality is the use of a chiral pool approach, starting with a readily available enantiopure building block such as (R)-epichlorohydrin. researchgate.net This method introduces the desired stereochemistry at the beginning of the synthetic sequence, which is then carried through to the final product.

Optimization of Reaction Yields and Purity in Chemical Synthetic Pathways

The optimization process involves a systematic study of various reaction parameters. For the enzymatic kinetic resolution step, factors such as the choice of enzyme, enzyme concentration, the nature of the acyl donor, the reaction medium (organic solvent), and the reaction time are all crucial for maximizing both the conversion rate and the enantioselectivity. researchgate.net For example, in one study, the maximum conversion rate of 49% with an enantiomeric excess of the product (eep) of 98% was achieved using Addzyme 001 lipase in cyclohexane with vinyl acetate as the acyl donor. researchgate.net

In purely chemical steps, such as the ring-opening of epoxides, the choice of reagents and solvents can significantly impact the yield. For instance, the use of lithium chloride (LiCl) and acetic acid in acetonitrile (B52724) for the ring-opening of an epoxide precursor to the corresponding chlorohydrin resulted in an increased yield compared to methods using acetyl chloride in dichloromethane. mdpi.com The identification and characterization of by-products, such as dimers formed during the synthesis of epoxide intermediates, are also essential for optimizing reaction conditions to minimize their formation and improve the purity of the desired product. mdpi.com

| Parameter | Optimized Condition | Outcome | Reference |

| Enzymatic Resolution | |||

| Enzyme | Addzyme 001 | 49% conversion, 98% eep | researchgate.net |

| Solvent | Cyclohexane | High enantioselectivity | researchgate.net |

| Acyl Donor | Vinyl Acetate | Effective acylation | researchgate.net |

| Epoxide Ring Opening | |||

| Reagents | LiCl and Acetic Acid | Increased yield | mdpi.com |

| Solvent | Acetonitrile | Favorable reaction medium | mdpi.com |

Asymmetric Synthesis Strategies for Directly Obtaining (R)-Esmolol or its Chiral Intermediates

Asymmetric synthesis provides a more direct approach to obtaining enantiomerically pure compounds by creating the chiral center in a controlled manner, rather than separating a racemic mixture.

The Sharpless Asymmetric Dihydroxylation is a powerful method for the enantioselective synthesis of chiral vicinal diols from prochiral alkenes. mdpi.comencyclopedia.pub This reaction utilizes osmium tetroxide as a catalyst in the presence of a chiral quinine (B1679958) ligand. wikipedia.orgorganic-chemistry.org The choice of the ligand, either dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ) derivatives, dictates the facial selectivity of the dihydroxylation, allowing for the synthesis of either enantiomer of the diol product. wikipedia.org These chiral diols are versatile intermediates in organic synthesis. mdpi.comnih.gov While a widely used method for introducing chirality in the synthesis of many natural products and pharmaceuticals, including other beta-blockers like propranolol, its specific application in the direct synthesis of (R)-Esmolol precursors from an alkene starting material requires further investigation in the reviewed literature. mdpi.comscielo.br The principle involves the conversion of an appropriate alkene precursor of esmolol into a chiral diol, which can then be further elaborated to the final target molecule.

A common and effective strategy in the synthesis of beta-blockers, including esmolol, is the nucleophilic ring-opening of a chiral epoxide with an appropriate amine. researchgate.net This reaction forms the crucial β-amino alcohol moiety present in the final drug structure. rroij.com In the context of (R)-Esmolol synthesis, this would involve the reaction of a chiral epoxide precursor, such as (S)-methyl 3-(4-((oxiran-2-yl)methoxy)phenyl)propanoate, with isopropylamine. researchgate.net

The regioselectivity of the ring-opening is a critical aspect, with the nucleophilic attack generally occurring at the less sterically hindered carbon of the epoxide ring. rroij.com The reaction is often carried out in a protic solvent like methanol. mdpi.com The stereochemistry of the epoxide is typically inverted at the center of nucleophilic attack, meaning an (S)-epoxide will yield the desired (R)-amino alcohol product. This step is crucial as it finalizes the stereochemical identity of the esmolol molecule. The efficiency of this reaction is high, with reported yields of up to 92% for the amination step in the synthesis of (S)-esmolol from the corresponding (R)-chlorohydrin, which proceeds through an epoxide intermediate. mdpi.com The use of various catalysts can influence the reaction conditions, with some protocols being metal- and solvent-free, which is advantageous from a green chemistry perspective. rsc.org

| Reaction Step | Reactants | Product | Key Features |

| Amination | (S)-epoxide precursor, Isopropylamine | (R)-β-amino alcohol | High yield, Stereochemical inversion |

Stereochemical Characterization and Analytical Quantification of R Esmolol Acid

Chromatographic Techniques for Enantiomeric Separation and Purity Assessment

Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are central to the stereochemical analysis of (R)-Esmolol Acid. These techniques allow for the effective separation of the (R)- and (S)-enantiomers, enabling their individual quantification.

Stereoselective High-Performance Liquid Chromatography (RP-HPLC with chiral derivatization or chiral stationary phases)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely employed method for the enantiomeric separation of esmolol (B25661) and its acid metabolite. nih.govnih.gov This can be achieved through two primary strategies: pre-column chiral derivatization or the use of a chiral stationary phase (CSP). nih.govgoogle.com

The pre-column derivatization approach involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column, such as a C18 column. nih.govnih.gov Alternatively, direct separation can be accomplished using a chiral stationary phase, which contains a chiral selector that interacts differently with each enantiomer, leading to their separation. google.comnih.gov Cellulose-based CSPs have been shown to be effective for the separation of esmolol enantiomers. google.com

A key reagent used for the pre-column chiral derivatization of esmolol and its acid metabolite is 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC). nih.govnih.govscientificlabs.comscbt.comsigmaaldrich.com GITC reacts with the amino group of the esmolol enantiomers and their acid metabolites to form diastereomeric thiourea (B124793) derivatives. nih.govresearchgate.net These derivatives can then be effectively separated using standard RP-HPLC. nih.govnih.gov

The optimization of the derivatization reaction is crucial for achieving accurate and reproducible results. This includes adjusting the reaction temperature, time, and the concentration of the GITC reagent to ensure complete derivatization. researchgate.net Studies have shown that the derivatization of esmolol with GITC can be completed within 20 minutes at ambient temperature. nih.gov

Table 1: Chiral Derivatization Reagent for this compound Analysis

| Reagent Name | Abbreviation | Functional Group Reactivity | Application |

| 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate | GITC | Reacts with primary and secondary amines | Forms diastereomers for separation on achiral HPLC columns nih.govnih.govchemimpex.com |

The successful separation of the derivatized enantiomers is highly dependent on the mobile phase composition and the type of HPLC column used. For the separation of GITC-derivatized esmolol enantiomers, a reversed-phase C18 column is commonly employed. nih.govebi.ac.uk

The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer, like a phosphate (B84403) buffer. nih.govingentaconnect.com The pH of the buffer and the ratio of the organic to aqueous phase are critical parameters that must be optimized to achieve the best separation. For instance, a mobile phase composed of acetonitrile and 0.02 mol/L phosphate buffer at a pH of 4.5 (in a 55:45 v/v ratio) has been successfully used. nih.govebi.ac.uk The detection of the separated derivatives is usually carried out using a UV detector at a wavelength of around 224 nm. nih.govrjstonline.com

Method validation is a critical step to ensure the reliability of the analytical method. This involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For the analysis of esmolol enantiomers using GITC derivatization, linearity has been demonstrated in the range of 0.035 to 12 µg/ml for each enantiomer, with an LOD of 0.003 µg/ml and an LOQ of 0.035 µg/ml. nih.gov

Table 2: Optimized HPLC Conditions for this compound Enantiomer Separation

| Parameter | Condition |

| Chromatographic Column | Reversed-phase C18, 5 µm particle size nih.gov |

| Mobile Phase | Acetonitrile/0.02 mol/L phosphate buffer (pH 4.5) (55:45, v/v) nih.gov |

| Flow Rate | 0.75 - 1.0 mL/min google.comingentaconnect.com |

| Detection Wavelength | 224 nm nih.govrjstonline.com |

| Column Temperature | 35°C google.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique that has been utilized for the analysis of esmolol and its metabolites. nih.govnih.gov This method offers high sensitivity and selectivity, making it suitable for quantifying low concentrations of the analytes in biological samples. nih.gov

For GC-MS analysis, the compounds are typically derivatized to increase their volatility and thermal stability. In the case of esmolol, trimethylsilyl (B98337) derivatives are often prepared. nih.gov The analysis is then performed using selective-ion monitoring (SIM), where the mass spectrometer is set to detect specific ions corresponding to the analyte and an internal standard, which enhances the specificity and sensitivity of the assay. nih.gov This technique has been successfully applied to determine the concentrations of esmolol and its major acid metabolite in blood and urine. nih.gov

Spectroscopic and Chiroptical Methods for Stereochemical Assignment and Confirmation

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are indispensable for the definitive structural elucidation and confirmation of the stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the chemical structure of organic molecules. researchgate.netweebly.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the connectivity and spatial arrangement of atoms within a molecule. core.ac.uk

In the context of this compound, ¹H NMR and ¹³C NMR spectroscopy can be used to confirm its structure. derpharmachemica.com For instance, the absence of a singlet signal around 3.648 ppm, which corresponds to the methyl ester group in esmolol, and the presence of signals indicating a carboxylic acid group (C=O and OH stretches in the IR spectrum) confirm the identity of the acid metabolite. derpharmachemica.com Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can further establish the complete structural framework of the molecule. core.ac.uk

Optical Rotation Measurements for Enantiomeric Excess Determination

The stereochemical purity of a chiral compound like this compound is a critical parameter in pharmaceutical research. Optical rotation measurement is a fundamental technique used to determine the enantiomeric excess (ee) of a chiral substance. ntnu.no Enantiomeric excess is a measure of the degree to which one enantiomer is present in a greater amount than the other in a sample. wikipedia.org A sample containing an equal amount of two enantiomers is a racemic mixture and is optically inactive, exhibiting an ee of 0%. wikipedia.org Conversely, a completely pure single enantiomer has an ee of 100%. wikipedia.org

When a mixture of enantiomers is non-racemic, it will produce a net optical rotation. wikipedia.org The magnitude of this rotation is directly proportional to the excess of the enantiomer that is present. chemistrysteps.com The enantiomeric excess can be calculated by comparing the specific rotation of the mixture ([α]obs) to the specific rotation of the pure enantiomer ([α]max) under identical conditions (e.g., temperature, solvent, concentration, and wavelength). wikipedia.org

The relationship is defined by the formula: Enantiomeric Excess (% ee) = ([α]obs / [α]max) × 100 wikipedia.org

The sign of the observed rotation (positive or negative) indicates which enantiomer is in excess. libretexts.org For instance, since (R)-Esmolol is also known as (+)-Esmolol, a positive optical rotation in a mixture of esmolol enantiomers would indicate an excess of the R-enantiomer. nih.gov While the specific rotation value for pure this compound is not widely reported, the principle of using optical activity remains a viable, though often complementary, method for assessing enantiomeric purity. rsc.org Modern methods like chiral chromatography are now more commonly used for precise quantification of individual enantiomers. wikipedia.orggoogle.com

Validation of Analytical Methodologies for Research Applications

For research applications, it is imperative that analytical methods used for quantifying this compound are properly validated to ensure the reliability and accuracy of the data. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. slideshare.net Key validation parameters, as defined by guidelines such as those from the International Council for Harmonisation (ICH), include linearity, accuracy, precision, and the limits of detection and quantification. rjstonline.comich.org

Research has led to the development of validated stereoselective assays, often using high-performance liquid chromatography (HPLC), for the simultaneous determination of esmolol and its acid metabolite enantiomers in biological matrices like human plasma. ebi.ac.ukresearchgate.net These methods are essential for pharmacokinetic and metabolism studies.

The table below summarizes findings from a validated stereoselective RP-HPLC assay developed for the enantiomers of esmolol's acid metabolite. ebi.ac.uk

Table 1: Validation Parameters for an Analytical Method for this compound

| Validation Parameter | Finding | Reference |

|---|---|---|

| Linearity | The assay was linear from 0.07-8.0 µg/mL for each enantiomer of the acid metabolite. | ebi.ac.uk |

| Accuracy | Accuracy for the esmolol metabolite enantiomers was within ±2.5%. | ebi.ac.uk |

| Precision | Precision for the esmolol metabolite enantiomers was within ±2.5%. Intra- and inter-day variations were less than 15%. | ebi.ac.uk |

| Limit of Detection (LOD) | In a related method for the parent drug enantiomers, the LOD was 0.003 µg/mL. | ebi.ac.ukresearchgate.net |

| Limit of Quantification (LOQ) | The LOQ for the parent drug enantiomers was 0.035 µg/mL (RSD <14%) in a related method. | ebi.ac.ukresearchgate.net |

Linearity The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. ich.org For the analysis of this compound enantiomers, a reversed-phase HPLC method demonstrated linearity across a concentration range of 0.07 to 8.0 µg/mL. ebi.ac.uk Another method for Esmolol and its impurities, including the acid metabolite (referred to as ASL-8123), showed linearity from 0.25 to 1.5 ppm. ijpsr.com A minimum of five concentration levels is typically recommended to establish linearity. ich.org

Accuracy Accuracy refers to the closeness of the test results obtained by the method to the true value. ich.org It is often determined by recovery studies, where a known amount of the analyte is added to a sample and the percentage recovered is calculated. rjstonline.com For the enantiomers of the esmolol acid metabolite, the accuracy was reported to be within ±2.5%. ebi.ac.uk In another study, accuracy for impurities was assessed by spiking pre-analyzed samples with known amounts of the impurity standard at 50%, 100%, and 150% of a specified level. ijpsr.com

Precision Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. slideshare.net It is usually expressed as the relative standard deviation (%RSD). rjstonline.com Precision includes repeatability (intra-day precision) and intermediate precision (inter-day variation). rjstonline.com For the esmolol metabolite enantiomers, the precision was within ±2.5%, and the intra- and inter-day variations were found to be less than 15%. ebi.ac.uk Another study reported a %RSD of less than 1.0 for the analysis of esmolol and its related impurities. ijpsr.com

Limits of Detection (LOD) and Quantification (LOQ) The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. waters.com The Limit of Quantification (LOQ) is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. ich.org For the parent esmolol enantiomers, one method involving pre-column chiral derivatization established an LOD of 0.003 µg/mL and an LOQ of 0.035 µg/mL. ebi.ac.uk These values demonstrate the high sensitivity required for detecting and quantifying low levels of these compounds in research applications. ijapbc.com

Metabolic Pathways and Biotransformation of Esmolol to R Esmolol Acid in Biological Systems Preclinical/in Vitro Focus

Enzymatic Hydrolysis of Esmolol (B25661) to (R)-Esmolol Acid

The primary metabolic pathway for esmolol is enzymatic hydrolysis of its ester linkage. wikipedia.orgdrugbank.com This reaction is not mediated by plasma cholinesterases or red blood cell membrane acetylcholinesterase, but rather by esterases located within the cytosol of red blood cells. wikipedia.orgdrugbank.commedsafe.govt.nz

Identification and Characterization of Involved Esterases (e.g., human carboxylesterase 1 (hCE1), acyl protein thioesterase 1 (APT1))

Key enzymes responsible for the hydrolysis of esmolol have been identified as human carboxylesterase 1 (hCE1) and acyl protein thioesterase 1 (APT1). jst.go.jpnih.gov

Human Carboxylesterase 1 (hCE1): hCE1 is a major serine hydrolase involved in the metabolism of a wide array of ester-containing drugs and endogenous compounds. researchgate.nettaylorandfrancis.com Studies using recombinant human esterases have confirmed that hCE1 is the principal enzyme responsible for esmolol hydrolysis in both human white blood cells and the liver. jst.go.jpnih.gov hCE1 demonstrates broad substrate specificity and is found in various tissues, including the liver, intestine, and lungs. jst.go.jpresearchgate.net Interestingly, esmolol is a poor substrate for human carboxylesterase 2 (hCE2), another significant esterase in drug metabolism, likely due to the large acyl group of esmolol. jst.go.jp

Role of Erythrocytic and Hepatic Esterases in Bioconversion

Historically, the rapid metabolism of esmolol was attributed mainly to esterases within red blood cells (RBCs). drugbank.compatsnap.com However, more recent research has refined this understanding, highlighting the significant contribution of other blood components and the liver.

Erythrocytic Esterases: While initial theories pointed to esterase D as the key enzyme in RBCs, studies have shown that esmolol is only slightly hydrolyzed by washed RBCs. jst.go.jpjst.go.jp The hydrolysis in RBC cytosol is actually quite slow. researchgate.net

White Blood Cells and Platelets: Extensive hydrolysis of esmolol occurs in plasma that contains white blood cells and platelets. jst.go.jpnih.govjst.go.jp This is attributed to the presence of hCE1 in these cells. jst.go.jp

Hepatic Esterases: The liver also plays a crucial role in esmolol metabolism. Esmolol is rapidly hydrolyzed in human liver microsomes, with a clearance rate limited by hepatic blood flow. jst.go.jpnih.govjst.go.jp Both hCE1 and APT1 contribute to this hepatic clearance, with hCE1 being active in both the microsomal and cytosolic fractions. jst.go.jpresearchgate.net

The combined action of esterases in the blood (primarily white blood cells and platelets) and the liver accounts for the rapid systemic clearance of esmolol. jst.go.jp

Subcellular and Tissue Localization of Esmolol-Metabolizing Enzymes

The enzymes responsible for esmolol metabolism are distributed across various subcellular compartments and tissues, contributing to its high total body clearance, which exceeds cardiac output. jst.go.jpnih.gov

Subcellular Localization:

hCE1: This enzyme is found in the microsomes and cytosol of liver cells. jst.go.jpresearchgate.net It is also present in monocytes and macrophages. jst.go.jp

APT1: This thioesterase is involved in the cytosolic hydrolysis of esmolol in the liver. jst.go.jpnih.gov

Esterase D: This is the sole cytosolic esterase in red blood cells. jst.go.jpjst.go.jp

Tissue Localization:

Blood: While initially thought to be the primary site, the main hydrolysis in human blood occurs in white blood cells and platelets, not red blood cells. jst.go.jpresearchgate.net

Liver: The liver is a major site of esmolol metabolism, with rapid hydrolysis occurring in both microsomes and the cytosol. jst.go.jpnih.gov

Lungs: The presence of hCE1 and APT1 in the lungs suggests that pulmonary metabolism also contributes to the high total clearance of esmolol. jst.go.jpnih.gov Other tissues like the intestine also contain esterases. jst.go.jp

Mechanistic Studies of Esterase-Catalyzed Hydrolysis of Esmolol and its Enantiomers

The hydrolysis of the ester linkage in esmolol is catalyzed by serine esterases like hCE1 and APT1. jst.go.jpresearchgate.net This process involves the formation of an acyl-enzyme intermediate followed by its hydrolysis to release the carboxylic acid metabolite, this compound, and methanol. hma.eumims.com

In human liver microsomes, the hydrolysis of esmolol follows Michaelis-Menten kinetics, indicating a saturable enzymatic process. jst.go.jpnih.gov The high intrinsic clearance in the liver suggests a very efficient metabolic process, limited only by the rate of blood flow to the organ. jst.go.jp

The stereoselectivity observed in different species is due to the specific three-dimensional structure of the active site of the esterases, which may favor the binding and hydrolysis of one enantiomer over the other. nih.gov

Comparative Analysis of Esmolol and this compound in Biological Matrices for Research Purposes

For research purposes, the simultaneous determination of esmolol and its primary metabolite, this compound, in various biological matrices is essential for pharmacokinetic and metabolic studies. A variety of analytical techniques have been developed for this purpose.

Commonly used biological matrices include:

Whole blood

Plasma

Serum

Urine electrochemsci.org

Analytical methods employed for the separation and quantification of esmolol and this compound include:

High-Performance Liquid Chromatography (HPLC): This is a widely used technique, often coupled with UV detection. ebi.ac.ukajrconline.org Chiral derivatization agents can be used to separate the enantiomers of both esmolol and its acid metabolite. ebi.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS): This method offers high sensitivity and specificity. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for determining the concentrations of esmolol enantiomers in plasma. ebi.ac.uk

Spectrophotometry: Extractive spectrophotometric methods have also been developed. ajrconline.org

Voltammetry: Electrochemical methods like square wave adsorptive stripping voltammetry have been used for the determination of esmolol. electrochemsci.org

Sample preparation is a critical step and often involves techniques such as:

Solid-Phase Extraction (SPE) ebi.ac.ukmdpi.com

Liquid-Liquid Extraction (LLE) mdpi.com

Protein Precipitation mdpi.com

Table 2: Analytical Methods for Esmolol and this compound

| Analytical Technique | Biological Matrix | Key Features |

|---|---|---|

| HPLC with UV detection | Plasma, Injections ebi.ac.ukajrconline.org | Can be used with chiral derivatization for enantiomeric separation. |

| GC-MS | Blood, Urine nih.gov | High sensitivity and specificity. |

| LC-MS/MS | Plasma ebi.ac.uk | Very high sensitivity and specificity for enantiomeric quantification. |

| Spectrophotometry | Pharmaceutical formulations ajrconline.org | Simple and sensitive for bulk drug and formulations. |

| Voltammetry | Injections, Serum, Urine electrochemsci.org | Sensitive electrochemical detection. |

These analytical methods are crucial for preclinical studies investigating the species differences in metabolism and for understanding the complete pharmacokinetic profile of esmolol and its metabolite.

Receptor Interaction and Intrinsic Biological Activity of R Esmolol Acid Preclinical/in Vitro

Evaluation of Beta-Adrenergic Receptor Binding Affinity

(R)-Esmolol acid is the primary, yet pharmacologically less active, metabolite of the short-acting, cardioselective beta-1 adrenergic receptor blocker, esmolol (B25661). drugbank.comwikidoc.org Esmolol itself is administered as a racemic mixture of (S)- and (R)-enantiomers. google.com The beta-blocking activity predominantly resides in the (S)-enantiomer. ualberta.ca

Esmolol is recognized for its cardioselectivity, primarily targeting beta-1 adrenergic receptors in cardiac tissue with minimal impact on beta-2 receptors in bronchial and vascular muscles at therapeutic doses. mims.comnih.gov This selectivity, however, is not absolute and diminishes at higher concentrations. wikidoc.orgnih.gov The beta-1 to beta-2 selectivity ratio for esmolol has been reported to be approximately 33 to 255, depending on the study. researchgate.netfrontiersin.org

The significant difference in beta-blocking activity between the enantiomers of beta-blockers is a well-established principle, with the (S)-enantiomer typically being the more potent antagonist. ualberta.camdpi.com For esmolol, the beta-blocking activity is primarily attributed to the (S)-enantiomer. ualberta.ca The acid metabolite of esmolol, which includes this compound, possesses significantly lower pharmacological activity, estimated to be about 1/1500th that of esmolol. drugbank.comnih.gov This suggests a substantially lower binding affinity for both beta-1 and beta-2 adrenergic receptors compared to esmolol and its active (S)-enantiomer.

Table 1: Comparative Beta-Adrenergic Receptor Activity

| Compound | Receptor Target | Relative Activity | Notes |

|---|---|---|---|

| Esmolol (racemic) | Beta-1 Adrenergic Receptor | High | Cardioselective antagonist. mims.comnih.gov |

| Beta-2 Adrenergic Receptor | Low (at therapeutic doses) | Selectivity decreases at higher doses. wikidoc.orgnih.gov | |

| (S)-Esmolol | Beta-Adrenergic Receptors | High | The more potent enantiomer responsible for beta-blockade. ualberta.camdpi.com |

| This compound | Beta-Adrenergic Receptors | Negligible | Approximately 1/1500th the activity of esmolol. drugbank.comnih.gov |

Structure-Activity Relationship (SAR) Investigations Related to Chirality in the Esmolol Series

The pharmacological differences between the enantiomers of beta-blockers are a key aspect of their structure-activity relationship (SAR). For aryloxypropanolamine beta-blockers like esmolol, the stereochemistry at the carbon atom bearing the hydroxyl group is crucial for beta-adrenergic receptor binding. The beta-blocking activity consistently resides in the S-enantiomer. ualberta.caoup.com

The general SAR for aryloxypropanolamines indicates that:

The aryloxypropanolamine side chain can adopt a conformation that allows the hydroxyl and amine groups to align in a specific spatial arrangement for receptor interaction. gpatindia.com

The presence of a secondary amine with a branched alkyl group (like the isopropyl group in esmolol) on the terminal nitrogen is important for antagonist potency. oup.com

The nature and position of substituents on the aromatic ring influence potency and selectivity. oup.com

The conversion of the methyl ester group in esmolol to a carboxylic acid in this compound drastically reduces its beta-adrenergic receptor affinity. This highlights the importance of the ester moiety for the pharmacological activity of esmolol.

Chemical Stability and Degradation Pathways of R Esmolol Acid

Hydrolytic Degradation Mechanisms of the Ester Linkage

The principal degradation pathway for esmolol (B25661), which results in the formation of (R)-esmolol acid, is the hydrolysis of its ester linkage. google.com This reaction is catalyzed by esterases present in the cytosol of red blood cells. nih.gov The stability of esmolol in an aqueous environment is largely determined by the rate of acid/base-catalyzed hydrolysis of the labile aliphatic methyl ester group. google.comgoogle.com

Influence of Acidic and Basic Conditions on Hydrolysis Rate

The rate of hydrolysis of esmolol's ester linkage is highly dependent on pH. google.comgoogle.com Both acidic and basic conditions can significantly accelerate the degradation of esmolol into esmolol acid. Studies have shown that esmolol is most stable at a pH of approximately 5.0. google.comgoogle.com Deviations from this optimal pH range lead to a more rapid breakdown of the compound. For instance, in both acidic and basic environments, the formation of esmolol acid and other degradation byproducts is favored. The ionization state of the molecule can shift with pH changes, which in turn can open up different routes for degradation. ajpojournals.org To counteract this, buffering agents are frequently included in esmolol formulations to maintain a stable pH and inhibit hydrolysis. ajpojournals.org Acetate (B1210297) has been identified as a particularly effective buffer for enhancing esmolol stability in aqueous solutions. google.com

Identification and Characterization of Degradation Products from this compound in Chemical Studies

The primary degradation product resulting from the hydrolysis of esmolol is its corresponding acid metabolite, known as this compound or ASL-8123. google.comijpsr.com This conversion is a result of the cleavage of the ester bond. In addition to hydrolysis, dimerization can also occur, leading to the formation of various dimeric impurities.

Stress testing of esmolol under various conditions has revealed a number of potential degradation products. These studies are crucial for developing stability-indicating analytical methods. ijpsr.comijpsr.com One such study identified two impurities, ASL-8123 (esmolol acid) and ACC-9675, and developed an RP-HPLC method for their quantification. ijpsr.com

Table 1: Identified Degradation Products of Esmolol

| Degradation Product Code | Chemical Name/Type | Formation Condition |

| EP 1 / ASL-8123 | Esmolol acid (hydrolysate) | Acidic and basic hydrolysis, light exposure, oxidation, heat |

| EP2, EP3 | Hydrolysate | - |

| EP4, EP5, EP7, EP8, EP11-13 | Dimerities | - |

| EP9 | Dimeric hydrolysate | Acidic and basic conditions, heat |

| EP10, EP12, EP16, EP19 | - | Light exposure |

| EP14, EP15, EP17, EP18 | Hydrolysate/Dimeric hydrolysate | - |

| ACC-9675 | Methyl 3-[4-[2-hydroxy-3-[(ethylamino) propoxy) phenyl] propionate (B1217596) hydrochloride | - ijpsr.com |

This table is based on available data and may not be exhaustive.

Investigation of Factors Influencing Chemical Stability (e.g., pH, temperature, light, moisture) in controlled laboratory environments

The stability of esmolol, and consequently the formation of this compound, is influenced by several environmental factors.

pH: As previously discussed, pH is a critical factor, with maximum stability observed around pH 5.0. google.comgoogle.com The use of buffers, such as acetate, is a common strategy to maintain this optimal pH. google.comgoogle.com

Temperature: Elevated temperatures accelerate the degradation of esmolol. Studies have demonstrated a temperature-dependent decrease in the degradation rate, with the half-life of esmolol significantly increasing at lower temperatures. nih.gov Therefore, storage at controlled room temperature or under refrigeration can slow down degradation processes. For instance, one study showed that the half-life of esmolol in human blood increased from 19.6 minutes at 37°C to 226.7 minutes at 4°C. nih.gov

Light: Exposure to light, particularly luminescence, can significantly accelerate the degradation of esmolol, leading to the formation of esmolol acid and various other degradation products. Storing esmolol in light-resistant containers is recommended to prevent photodegradation.

Moisture: Given that hydrolysis is the primary degradation pathway, the presence of moisture is a key factor. In aqueous solutions, esmolol is susceptible to hydrolytic breakdown. To mitigate this, strategies such as using co-solvents like ethanol (B145695) and propylene (B89431) glycol to reduce the water concentration, or preparing lyophilized formulations, can be employed. google.com A moisture content of 0.5% has been suggested as an acceptable threshold for esmolol injections.

Oxidation: Esmolol can also undergo oxidative degradation, especially when exposed to air. This can be mitigated by using antioxidants or by packaging the product under an inert gas like nitrogen.

Table 2: Influence of Environmental Factors on Esmolol Stability

| Factor | Effect on Stability | Mitigation Strategies |

| pH | Most stable at pH ~5.0; accelerated degradation in acidic and basic conditions. google.comgoogle.com | Use of buffering agents (e.g., acetate). google.comgoogle.com |

| Temperature | Degradation rate increases with temperature. nih.gov | Storage at controlled room temperature or refrigeration. |

| Light | Accelerates degradation. | Storage in light-resistant containers. |

| Moisture | Promotes hydrolytic degradation. | Use of co-solvents, lyophilization, moisture-resistant packaging. google.com |

| Oxidation | Can lead to degradation. | Use of antioxidants, packaging under inert gas. |

Q & A

Q. How can researchers address contradictions in reported β1-selectivity of this compound across different experimental systems?

- Methodology : Conduct comparative studies using tissue-specific models (e.g., atrial vs. ventricular cardiomyocytes) to assess receptor subtype affinity. Employ radioligand binding assays (e.g., -CGP 12177) to quantify binding kinetics (Kd, Bmax) under varying physiological conditions (pH, temperature). Meta-analyses of historical data may resolve discrepancies by identifying confounding variables (e.g., esterase activity in blood samples) .

Q. What experimental designs are optimal for studying the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound in preclinical models?

- Methodology : Use compartmental modeling in rodents to correlate plasma concentration-time profiles (via LC-MS/MS) with hemodynamic effects (e.g., heart rate reduction). Incorporate enzyme kinetic assays to measure erythrocyte esterase activity, which governs esmolol-to-acid conversion rates. Non-linear mixed-effects modeling (NONMEM) can account for inter-species variability .

Q. How can impurity profiling of this compound enhance reproducibility in pharmacological studies?

- Methodology : Structural elucidation of synthesis-related impurities (e.g., diastereomers, hydrolytic byproducts) via high-resolution NMR and X-ray crystallography. Establish impurity thresholds using accelerated stability studies (40°C/75% RH) and correlate impurity levels with bioactivity changes in receptor-binding assays .

Q. What strategies mitigate confounding factors when evaluating this compound’s cardioprotective effects in sepsis models?

- Methodology : In septic shock models (e.g., LPS-induced rats), standardize endpoints (e.g., cardiac output, cytokine levels) and control for variables like fluid resuscitation protocols. Dose-response studies with low-dose esmolol acid (0.5–1 mg/kg) can isolate β1-blockade effects from systemic vasodilation. Blinded, randomized allocation reduces bias in outcome assessment .

Methodological Guidance

Q. How should researchers design dose-escalation studies for this compound while ensuring ethical compliance?

- Methodology : Follow the 3Rs principle (Replacement, Reduction, Refinement) for animal studies. Use pilot studies to determine the maximum tolerated dose (MTD) via telemetric monitoring of vital signs. Submit protocols to institutional review boards (IRBs) with detailed harm-benefit analyses, including humane endpoints (e.g., >20% weight loss) .

Q. What statistical approaches are robust for analyzing contradictory outcomes in this compound trials?

Q. How can systematic reviews improve evidence synthesis for this compound’s therapeutic potential?

- Methodology : Use PRISMA guidelines to search databases (MEDLINE, Embase) and registries (ClinicalTrials.gov ) without language restrictions. Two independent reviewers should screen studies using predefined PICOT criteria (Population, Intervention, Comparison, Outcome, Timeframe). GRADE assessments evaluate evidence quality, highlighting gaps for future research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.